Introduction: The Unique Profile of a Non-Proteinogenic Amino Acid
Introduction: The Unique Profile of a Non-Proteinogenic Amino Acid
An In-Depth Technical Guide to L-Cyclopropylglycine: Properties, Structure, and Applications
L-Cyclopropylglycine (L-CPG) is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play significant roles in biochemistry and pharmaceutical development. What sets L-CPG apart is the presence of a cyclopropyl group attached to the alpha-carbon of the glycine backbone.[1][2] This small, strained three-membered ring is not merely a structural curiosity; it imparts a unique set of physicochemical properties that make L-CPG a highly valuable building block in medicinal chemistry and a powerful tool in neuroscience research.[1][3][4]
The cyclopropyl moiety introduces conformational rigidity, enhances metabolic stability, and can improve the potency and selectivity of drug candidates.[3][4] Consequently, L-CPG has garnered significant attention for its potential in developing novel therapeutics for neurological disorders, including anxiety, depression, and neurodegenerative diseases.[1][2] This guide offers a comprehensive overview of its fundamental properties, structure, synthesis, and key applications for researchers and drug development professionals.
Part 1: Core Molecular Structure and Physicochemical Properties
The defining feature of L-Cyclopropylglycine is its unique three-dimensional structure, which dictates its biological activity and synthetic utility.
Molecular Structure and Stereochemistry
L-Cyclopropylglycine, systematically named (S)-2-amino-2-cyclopropylacetic acid, possesses a chiral center at the alpha-carbon.[2][5] The "L" designation refers to the (S)-enantiomer, a stereochemical configuration that is crucial for its specific interactions with biological targets like enzymes and receptors.[2] The cyclopropyl ring, with its coplanar carbon atoms and high degree of sp3 character, provides a rigid scaffold that restricts the conformational freedom of the molecule compared to its linear aliphatic counterparts.[3][4] This conformational constraint is a key factor in its ability to bind selectively to specific biological targets.
Caption: 2D structure of L-Cyclopropylglycine highlighting the chiral center.
Basic Physicochemical Properties
The physical and chemical properties of L-CPG are essential for its handling, formulation, and application in both laboratory and industrial settings. It typically presents as a white to off-white crystalline solid or powder.[1][2][6]
| Property | Value | Source(s) |
| CAS Number | 49606-99-7 | [1][2][5] |
| Molecular Formula | C₅H₉NO₂ | [1][2][5] |
| Molecular Weight | 115.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder/solid | [1][2][6] |
| Solubility | Soluble in water; Insoluble in ethanol | [2][5][6][7] |
| Boiling Point | 253.5 ± 23.0 °C (Predicted) | [6] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 2.40 ± 0.10 (Predicted) | [6] |
| Optical Activity | [α]/D +101±4°, c = 1% in 1 M HCl | [6] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [1][6] |
Part 2: Applications in Scientific Research and Drug Discovery
The structural uniqueness of the cyclopropyl fragment is the primary driver of L-CPG's utility. This ring system is increasingly recognized as a "versatile player" in drug design.[4]
The Strategic Role of the Cyclopropyl Moiety
Incorporating a cyclopropyl ring into a molecule is a strategic choice in medicinal chemistry to overcome common drug discovery challenges.[4] The high C-H bond dissociation energy of the ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the metabolic stability and half-life of a drug.[3]
Key advantages conferred by the cyclopropyl group include:
-
Enhanced Metabolic Stability: Resistance to CYP-mediated oxidation.[3]
-
Improved Potency: The rigid structure can lock the molecule into a bioactive conformation, leading to more favorable and lower-energy binding to its target receptor.[4]
-
Reduced Off-Target Effects: The defined shape can improve selectivity for the intended target.[4]
-
Increased Brain Permeability: In some contexts, the fragment can help molecules cross the blood-brain barrier.[4]
Key Research Applications
L-Cyclopropylglycine is utilized across several research domains, most prominently in neuroscience and pharmaceutical development.
-
Neuroscience: L-CPG is known for its role as a selective antagonist for certain glutamate receptors, such as the NMDA receptor.[2] These receptors are fundamental to synaptic plasticity, learning, and memory. By selectively blocking them, L-CPG serves as a critical research tool for studying the pathways involved in neurodegenerative diseases and for exploring potential therapeutic interventions.[1][2]
-
Pharmaceutical Development: The compound is actively explored for its potential in drug formulations aimed at treating anxiety and mood disorders, offering a potentially novel mechanism of action compared to existing medications.[1] Its structural features are leveraged to design new central nervous system (CNS) drug candidates.
-
Organic Synthesis: As a chiral building block, L-CPG is an important intermediate in the synthesis of more complex molecules.[1] Its rigid, three-dimensional structure provides a reliable scaffold for constructing compounds with precise stereochemistry and enhanced biological activity.[1]
-
Metabolic and Plant Research: Researchers also investigate its role in amino acid metabolism, which can provide insights into metabolic disorders.[1] Additionally, it is studied for its effects on plant growth and development.[1]
Part 3: Synthesis Methodologies and Protocols
The synthesis of enantiomerically pure L-Cyclopropylglycine is a critical challenge. A variety of methods have been developed, ranging from classical organic reactions to modern biocatalytic systems.
Overview of Synthetic Strategies
Key methods for synthesizing cyclopropylglycines include:
-
Carbene and ylide addition to alkenes.[8]
-
The Strecker reaction applied to cyclopropanecarbaldehydes.[8]
-
Kulinkovich cyclopropanation of esters and amides.[8]
Among these, chemo-enzymatic routes have emerged as highly efficient and stereoselective, making them suitable for industrial-scale production.[9] These methods leverage the high enantioselectivity of enzymes to produce the desired L-enantiomer with excellent purity.
Example Protocol: Chemo-Enzymatic Synthesis of L-Cyclopropylglycine
This protocol is based on a modern, NADH-driven biocatalytic system that employs a self-sufficient bifunctional enzyme for reductive amination and coenzyme regeneration.[9] This approach provides high yields, excellent enantiomeric excess (>99.5% ee), and is highly efficient.[9]
Objective: To synthesize (S)-cyclopropylglycine from potassium cyclopropylglyoxylate via reductive amination using a recombinant enzyme system.
Materials:
-
Potassium cyclopropylglyoxylate (substrate)
-
Ammonium formate (amine source and for cofactor regeneration)
-
NAD⁺ (cofactor)
-
Recombinant E. coli cell lysate containing a bifunctional enzyme (e.g., integrating leucine dehydrogenase and formate dehydrogenase activities)
-
Phosphate buffer (pH ~8.0)
-
Dialysis tubing for enzyme containment
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a lysate from E. coli cells overexpressing the bifunctional enzyme. The enzyme integrates a leucine dehydrogenase (for the primary reductive amination) and a formate dehydrogenase (for recycling the NADH cofactor).
-
Enzyme Immobilization (Optional but Recommended): To improve reusability, pack the cell lysate into a dialysis tube. This contains the enzyme while allowing substrates and products to diffuse freely.[9][10]
-
Reaction Setup: In a temperature-controlled vessel (e.g., 40°C), prepare the reaction medium containing phosphate buffer (pH 8.0), the substrate potassium cyclopropylglyoxylate (e.g., at a high concentration like 120 g/L), ammonium formate, and a catalytic amount of NAD⁺.[9]
-
Initiation: Introduce the dialysis tube containing the enzyme lysate into the reaction medium. The reaction begins as the substrate diffuses into the tube and is converted.
-
Bioconversion Process:
-
The leucine dehydrogenase component catalyzes the reductive amination of the keto acid substrate to L-Cyclopropylglycine, consuming NADH in the process.
-
Simultaneously, the formate dehydrogenase component oxidizes formate (from ammonium formate) to regenerate NADH from NAD⁺. This closed-loop system ensures the catalytic cycle continues efficiently without needing stoichiometric amounts of the expensive NADH cofactor.
-
-
Monitoring and Completion: Monitor the reaction progress using HPLC or LC-MS to quantify the conversion of the substrate and the formation of L-CPG. The reaction typically proceeds to >95% conversion within a short period (e.g., 6 hours).[9]
-
Product Isolation and Purification:
-
Once the reaction is complete, remove the dialysis tube (which can be reused for subsequent batches).[9]
-
Purify the L-Cyclopropylglycine from the reaction mixture. This may involve steps like ion-exchange chromatography to separate the amino acid from salts and other components.
-
Confirm the product structure and enantiomeric purity using NMR, LC-MS, and chiral HPLC. The optical rotation should be verified against a standard.[9]
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 49606-99-7: L-Cyclopropylglycine | CymitQuimica [cymitquimica.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. L-Cyclopropylglycine CAS#: 49606-99-7 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
